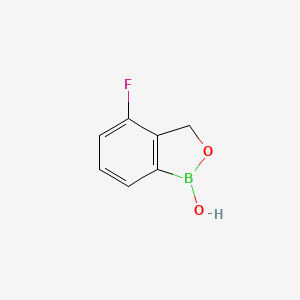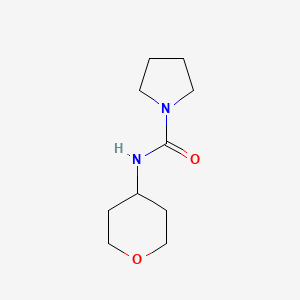
2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-, also known as AN2690, is a boron-containing small molecule . It is a type of benzoxaborole, a versatile scaffold that plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . Benzoxaboroles are privileged structures in medicinal chemistry due to their desirable physicochemical and drug-like properties . They have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of benzoxaboroles involves various methods and applications in medicinal chemistry . A structure-activity relationship investigation led to the discovery of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) for the potential treatment of onychomycosis, a fungal infection of the toe and fingernails .Molecular Structure Analysis
Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .Chemical Reactions Analysis
Benzoxaboroles have shown potent activity against various pathogens. A series of 6-hetaryloxy benzoxaborole compounds was designed and synthesized for a structure-activity relationship (SAR) investigation . This SAR study discovered highly potent 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles with IC50s = 0.2-22 nM against cultured Plasmodium falciparum W2 and 3D7 strains .Physical And Chemical Properties Analysis
Benzoxaborole is a versatile scaffold in medicinal chemistry due to its desirable physicochemical and drug-like properties . It has been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .科学的研究の応用
Novel Boron-Containing Antibiotics
2,1-Benzoxaborole derivatives, such as GSK2251052, represent a novel class of boron-containing antibiotics targeting the bacterial leucyl tRNA synthetase. This class has shown promise in the development for the treatment of serious Gram-negative infections. Studies have demonstrated their effective distribution into tissues and significant excretion through urine, highlighting their potential in antibacterial therapy (Bowers et al., 2013).
Metabolic Fate and Pharmacokinetics
The pharmacokinetic profile and metabolic fate of 2,1-Benzoxaborole compounds have been studied, showing their systemic absorption, distribution, and elimination. Such studies are crucial for understanding the drug's behavior in the human body, optimizing dosing regimens, and minimizing potential adverse effects. The metabolism of these compounds involves oxidation and renal elimination, pointing towards their safe and effective use in clinical settings (Bowers et al., 2013).
Oncology Applications
Although not directly related to 2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-, research in similar domains like the use of fluorouracil in combination therapies for cancer treatment reflects the broader potential of fluorinated compounds in oncology. Studies on adjuvant chemotherapy for colon cancer, for instance, provide insights into how fluorinated agents can be leveraged for therapeutic purposes, suggesting a potential area of exploration for benzoxaborole derivatives in cancer therapy (Kuebler et al., 2007).
作用機序
The broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) inhibits yeast cytoplasmic leucyl-tRNA synthetase by forming a stable tRNA (Leu)-AN2690 adduct in the editing site of the enzyme . Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase .
将来の方向性
The future directions of 2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy- research could involve further exploration of its potential applications in medicinal chemistry, particularly as an antifungal agent . Additionally, further studies could focus on optimizing its synthesis and improving its efficacy against various pathogens .
特性
IUPAC Name |
4-fluoro-1-hydroxy-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKLSDSNRDYOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174671-88-6 |
Source


|
| Record name | 4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)
![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2733309.png)
![7-isopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2733310.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)

![Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2733318.png)
![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)